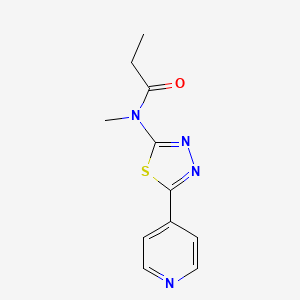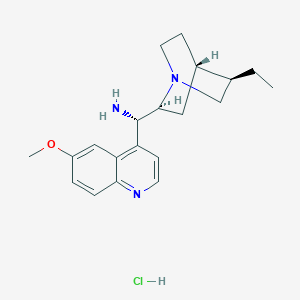![molecular formula C16H12ClN3O2 B13097926 3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one CAS No. 477726-63-9](/img/structure/B13097926.png)
3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol is a complex organic compound featuring a biphenyl core substituted with an amino-chloropyrimidine moiety and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol typically involves multi-step organic reactions. One common method includes the selective displacement of chloride at the C4 position of a pyrimidine derivative by an appropriate nucleophile, followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions and other catalytic processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution of the chlorine atom could yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2-amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol involves its interaction with specific molecular targets. The amino-chloropyrimidine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chloropyrimidine: Shares the pyrimidine core but lacks the biphenyl and hydroxyl groups.
4,4’-Dihydroxybiphenyl: Contains the biphenyl and hydroxyl groups but lacks the amino-chloropyrimidine moiety.
Uniqueness
3-(2-Amino-6-chloropyrimidin-4-yl)-[1,1’-biphenyl]-4,4’-diol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
477726-63-9 |
|---|---|
Molekularformel |
C16H12ClN3O2 |
Molekulargewicht |
313.74 g/mol |
IUPAC-Name |
2-(2-amino-6-chloropyrimidin-4-yl)-4-(4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C16H12ClN3O2/c17-15-8-13(19-16(18)20-15)12-7-10(3-6-14(12)22)9-1-4-11(21)5-2-9/h1-8,21-22H,(H2,18,19,20) |
InChI-Schlüssel |
SWQWFHOPQGYQIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C3=CC(=NC(=N3)N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)



![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)


![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)





